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molecular formula C10H12N2 B1319214 6-Tert-butylpyridine-3-carbonitrile CAS No. 56029-45-9

6-Tert-butylpyridine-3-carbonitrile

Cat. No. B1319214
M. Wt: 160.22 g/mol
InChI Key: JHHURKBLEGFPPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07285563B2

Procedure details

To a mixture of 3-cyanopyridine (10 g, 96 mmol), trimethylacetic acid (9.8 g, 96 mmol) and silver nitrate (1.63 g, 9.6 mmol) in 10% aqueous sulfuric acid (100 ml) at 70° C. was added dropwise a solution of ammonium peroxodisulfate (21.9 g, 96 mmol) in water (120 ml). After complete addition the mixture was stirred at 70° C. for 2 hours. The mixture was cooled and basified by the addition of 33% aqueous NH4OH, and extracted with ethyl acetate (3×100 ml). The combined organic layers were washed with brine (100 ml), dried (Na2SO4) and evaporated to give the title compound (15.6 g, 100%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.63 g
Type
catalyst
Reaction Step One
Name
ammonium peroxodisulfate
Quantity
21.9 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[N:5][CH:6]=[CH:7][CH:8]=1)#[N:2].[CH3:9][C:10](C)([CH3:14])[C:11](O)=O.[NH4+].[NH4+].[O-]S(OOS([O-])(=O)=O)(=O)=O.[NH4+].[OH-]>S(=O)(=O)(O)O.O.[N+]([O-])([O-])=O.[Ag+]>[C:10]([C:6]1[CH:7]=[CH:8][C:3]([C:1]#[N:2])=[CH:4][N:5]=1)([CH3:14])([CH3:11])[CH3:9] |f:2.3.4,5.6,9.10|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(#N)C=1C=NC=CC1
Name
Quantity
9.8 g
Type
reactant
Smiles
CC(C(=O)O)(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Name
Quantity
1.63 g
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Ag+]
Step Two
Name
ammonium peroxodisulfate
Quantity
21.9 g
Type
reactant
Smiles
[NH4+].[NH4+].[O-]S(=O)(=O)OOS(=O)(=O)[O-]
Name
Quantity
120 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
was stirred at 70° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After complete addition the mixture
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×100 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)C1=NC=C(C=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 15.6 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 101.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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